1-(3-chloro-4-methylbenzoyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFZQMZTQAVWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Chloro 4 Methylbenzoyl Pyrrolidine
Direct Amidation Strategies for N-Acylation
Direct amidation involves the formation of an amide bond between a carboxylic acid, in this case, 3-chloro-4-methylbenzoic acid, and an amine, pyrrolidine (B122466). This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity, facilitating nucleophilic attack by the amine. iajpr.comnih.gov
Direct conversion of a carboxylic acid to an amide can be challenging because the basic nature of amines tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate. libretexts.org To overcome this, various activating agents and coupling reagents are employed.
Acid Chlorides: A traditional and effective method involves converting the carboxylic acid to a more reactive acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). iajpr.com The resulting 3-chloro-4-methylbenzoyl chloride readily reacts with pyrrolidine, often in the presence of a base to neutralize the HCl byproduct, to form the desired amide. fishersci.co.uk
Acid Anhydrides: An alternative to acid chlorides is the use of acid anhydrides. iajpr.com Mixed anhydrides, formed by reacting the carboxylic acid with a chloroformate, can also be effective. However, this method can sometimes lead to a mixture of products. nih.gov
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide bond formation. nih.govlibretexts.org In this process, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which acts as a good leaving group and is subsequently displaced by the amine. libretexts.orgfishersci.co.uk To prevent potential side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included. nih.govfishersci.co.uk
Phosphonium and Uronium/Guanidinium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective coupling reagents. fishersci.co.uk These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an activated species that readily couples with the amine. nih.govfishersci.co.uk
Other Activating Agents: A variety of other reagents have been developed for carboxylic acid activation, including phosphonitrilic chloride trimer (PNT) and [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF). iajpr.comorganic-chemistry.org
| Activating Agent Class | Examples | General Mechanism |
|---|---|---|
| Acid Halide Precursors | SOCl₂, (COCl)₂ | Conversion of carboxylic acid to a highly reactive acid chloride. |
| Carbodiimides | DCC, EDC | Formation of an O-acylisourea intermediate. libretexts.orgfishersci.co.uk |
| Phosphonium/Uronium Salts | PyBOP, HBTU, HATU | In situ formation of an activated ester. fishersci.co.uk |
| Other | PNT, AISF | Varies depending on the specific reagent. iajpr.comorganic-chemistry.org |
In recent years, catalytic methods for direct amide bond formation have gained significant attention as they offer more environmentally friendly and atom-economical alternatives to stoichiometric activating agents.
Lewis Acid Catalysis: Lewis acids such as boric acid and its derivatives, as well as titanium(IV) chloride (TiCl₄), can catalyze the direct amidation of carboxylic acids. sciepub.comnih.gov Boron-based catalysts are thought to form a mixed anhydride (B1165640) with the carboxylic acid, which then acts as the acylating agent. sciepub.com For instance, 3,4,5-trifluorobenzeneboronic acid has been shown to be a highly active catalyst for amidation. nih.gov
Organocatalysis: Certain organic molecules can also act as catalysts for amide bond formation. For example, triphenylphosphine oxide has been shown to catalyze the amidation of carboxylic acids, including challenging couplings of hindered acids with weak nucleophiles. organic-chemistry.org The reaction is believed to proceed through a phosphonium salt intermediate.
The development of catalytic systems for the synthesis of 1-(3-chloro-4-methylbenzoyl)pyrrolidine would involve screening various Lewis acids and organocatalysts to identify the most efficient system for this specific substrate combination.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF) are commonly used for amide coupling reactions. fishersci.co.uknih.gov Acetonitrile has been noted as a potentially "greener" solvent option that can provide a good balance between conversion and selectivity. scielo.br
Temperature: Amidation reactions are often performed at room temperature, but in some cases, cooling (e.g., 0 °C) or heating may be necessary to control the reaction rate or drive it to completion. fishersci.co.ukresearchgate.net For instance, increasing the temperature can sometimes lead to a considerable increase in amide yield, particularly in the absence of a catalyst. researchgate.net
Base: The addition of a non-nucleophilic base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or pyridine, is often required to neutralize any acidic byproducts and to facilitate the reaction. nih.govfishersci.co.uk The choice and stoichiometry of the base can influence the reaction outcome.
Stoichiometry of Reagents: The molar ratio of the carboxylic acid, amine, coupling reagent, and any additives should be carefully controlled to ensure complete conversion of the limiting reagent and to minimize side reactions.
A systematic approach, such as a design of experiments (DoE), could be employed to efficiently explore the effects of these variables and identify the optimal conditions for the synthesis of this compound.
| Parameter | Common Options | Potential Impact |
|---|---|---|
| Solvent | DCM, MeCN, DMF | Reaction rate, solubility of reagents, "greenness" of the process. fishersci.co.ukscielo.br |
| Temperature | 0 °C to reflux | Reaction kinetics and control of exotherms. fishersci.co.ukresearchgate.net |
| Base | Et₃N, DIPEA, Pyridine | Neutralization of acidic byproducts, reaction rate. nih.govfishersci.co.uk |
| Reagent Stoichiometry | Varies | Conversion, yield, and purity of the final product. |
Alternative Synthetic Routes to this compound
Beyond direct amidation, alternative multi-step synthetic strategies can be employed, which may offer advantages in terms of precursor availability, scalability, or the introduction of specific functionalities.
This approach involves the separate synthesis or sourcing of the key precursors, 3-chloro-4-methylbenzoic acid and pyrrolidine, followed by their coupling.
Synthesis of 3-chloro-4-methylbenzoic acid: This precursor can be synthesized through various routes. One common method involves the chlorination of 4-methylbenzoic acid or its derivatives. For example, 3-chloro-4-fluorobenzoic acid has been synthesized from ortho-chlorofluorobenzene and acetyl chloride, followed by oxidation. google.com Similar strategies could be adapted for the synthesis of 3-chloro-4-methylbenzoic acid.
Synthesis of Pyrrolidine: Pyrrolidine and its derivatives are common structural motifs in many natural products and pharmaceuticals. nih.gov Numerous methods exist for their synthesis, including the cyclization of dihaloalkanes with primary amines, the reduction of pyrroles or pyrrolidones, and various cycloaddition reactions. organic-chemistry.orgacs.org For the synthesis of the target compound, commercially available pyrrolidine is typically used.
Once the precursors are obtained, they can be coupled using the direct amidation strategies described in section 2.1.
In a multi-step synthesis, chemo- and regioselectivity become critical considerations, especially when dealing with molecules containing multiple reactive sites.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, during the synthesis of the 3-chloro-4-methylbenzoic acid precursor, conditions must be chosen to selectively chlorinate the desired position without affecting the methyl or carboxylic acid groups.
Regioselectivity: This pertains to the control of the position of a chemical bond formation. In the synthesis of substituted benzoyl compounds, directing groups on the aromatic ring play a crucial role in determining the position of incoming electrophiles or nucleophiles. For the synthesis of this compound, the key is the regioselective chlorination of 4-methylbenzoic acid at the 3-position. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Careful selection of chlorinating agents and reaction conditions is necessary to achieve the desired regioselectivity. Theoretical studies, such as those using density functional theory (DFT), can be employed to predict and understand the regioselectivity of such reactions.
Asymmetric Synthesis Approaches to Pyrrolidine Derivatives for Stereochemical Control
Achieving stereochemical control is paramount when synthesizing chiral pyrrolidine derivatives, which are crucial components in many pharmaceuticals and natural products. acs.org Several asymmetric strategies have been developed to afford enantioenriched pyrrolidines. These methods can be broadly categorized into catalysis-based approaches and strategies utilizing the chiral pool.
One of the most powerful techniques is asymmetric organocatalysis , which has emerged as an environmentally friendly and efficient tool for creating complex molecular structures. mdpi.com Proline and its derivatives are often used as catalysts in various transformations, such as aldol and Michael reactions, to produce highly substituted chiral pyrrolidines. mdpi.com Organocatalytic cascade reactions, for instance, have been developed to synthesize pyrrolidines with a stereogenic quaternary center at the 3-position, achieving high enantioselectivity. bohrium.com
Another significant approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method is highly atom-economical and can generate multiple contiguous stereocenters with high stereo- and regioselectivity. chemistryviews.org The versatility of this reaction allows for access to a wide range of stereochemical patterns in pyrrolidine synthesis, and by selecting the appropriate catalyst system (e.g., based on Cu(I) or Ag(I)), it is possible to obtain different stereoisomers from the same starting materials. chemistryviews.orgrsc.org
The chiral pool provides a reliable source of enantiopure starting materials for pyrrolidine synthesis. Naturally occurring compounds like amino acids (e.g., proline, 4-hydroxyproline, pyroglutamic acid) and phenylglycinol are common precursors. acs.orgresearchgate.net These molecules are converted through multi-step sequences to yield stereochemically defined pyrrolidine derivatives. For example, enantiopure 2,5-disubstituted pyrrolidines have been synthesized starting from L-pyroglutamic acid. acs.org
Recent advancements also include novel catalytic systems and reactions. Phosphine-catalyzed annulations, for example, provide access to pyrrolidines in good yields and high enantioselectivity. researchgate.net Furthermore, copper-catalyzed enantioselective reactions, such as the Hofmann-Löffler-Freytag reaction, have been developed for the remote C-H amination to produce chiral pyrrolidines. nih.gov These modern catalytic methods represent a more direct and efficient alternative to traditional chiral pool strategies. nih.gov
Below is a table summarizing key asymmetric synthesis strategies for pyrrolidine derivatives.
Table 1: Asymmetric Synthesis Strategies for Pyrrolidine Derivatives| Strategy | Description | Key Features |
|---|---|---|
| Asymmetric Organocatalysis | Utilizes small chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective reactions. | Metal-free, environmentally friendly, high enantioselectivity. mdpi.com |
| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes catalyzed by a chiral metal complex. | High atom economy, potential to form four new stereocenters. chemistryviews.org |
| Chiral Pool Synthesis | Employs naturally occurring enantiopure compounds (e.g., amino acids) as starting materials. | Reliable access to specific stereoisomers. acs.orgresearchgate.net |
| Asymmetric Metal Catalysis | Uses chiral ligands in combination with metal catalysts (e.g., Cu, Pd) to induce stereoselectivity. | High efficiency and broad substrate scope. nih.gov |
Green Chemistry Principles in the Synthesis of N-Acylpyrrolidines
The synthesis of N-acylpyrrolidines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. bohrium.com This involves careful consideration of solvents, maximizing reaction efficiency, and employing catalytic methods.
Solvent Selection and Solvent-Free Reaction Conditions
The choice of solvent is critical in green synthesis, as solvents often constitute the largest portion of waste in chemical processes. researchgate.net Traditional solvents for amide bond formation, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), are facing scrutiny due to health and environmental concerns. researchgate.net Consequently, research has focused on identifying greener alternatives.
Biomass-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) have been identified as preferable alternatives for certain amide-forming reactions, such as the acyl Buchwald–Hartwig cross-coupling. acs.org Other green organic solvents that have been explored include propylene carbonate and γ-valerolactone. bohrium.com The use of aqueous binary mixtures can also offer a more environmentally friendly medium compared to pure organic solvents. mdpi.com
An ideal green approach is the elimination of solvents altogether. Solvent-free reaction conditions have been successfully applied to the synthesis of amides and other heterocycles. nih.gov Mechanochemical methods, such as grinding reactants in a mortar and pestle, can facilitate reactions like aldol condensations and Michael additions without the need for a solvent, often catalyzed by a small amount of an organocatalyst like pyrrolidine. researchgate.net Boric acid has also been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. semanticscholar.org These solvent-free methods reduce waste, simplify purification, and can lead to shorter reaction times. researchgate.netfrontiersin.org
Table 2: Green Solvents and Conditions for Amide Synthesis
| Approach | Examples | Advantages |
|---|---|---|
| Green Organic Solvents | 2-Methyltetrahydrofuran (2-MeTHF), p-Cymene, γ-Valerolactone | Derived from renewable resources, lower toxicity. bohrium.com |
| Aqueous Mixtures | Water-organic solvent binaries | Reduces use of hazardous pure organic solvents. mdpi.com |
| Solvent-Free Conditions | Mechanochemical grinding, neat heating with a catalyst | Eliminates solvent waste, simplifies workup, can reduce reaction time. researchgate.netsemanticscholar.org |
Atom Economy and Reaction Efficiency Maximization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Traditional methods for amide synthesis often rely on stoichiometric coupling agents (like carbodiimides) or activating agents (like thionyl chloride), which generate significant amounts of waste and have poor atom economy. researchgate.netrsc.org
To improve atom economy, research has focused on catalytic direct amide formation , where a carboxylic acid and an amine react directly to form an amide with water as the only byproduct. rsc.org Boric acid and arylboronic acids have been developed as effective catalysts for this transformation, avoiding the need for stoichiometric activating agents. researchgate.netrsc.org
Another strategy involves the in-situ activation of carboxylic acids with reagents that are themselves incorporated into a low-waste byproduct. For instance, a ruthenium-catalyzed protocol uses simple alkynes as coupling reagents, which react with carboxylates to form vinyl ester intermediates that then undergo aminolysis, producing only volatile acetaldehyde or ethyl acetate as byproducts. nih.gov Similarly, a redox-neutral, single-step transformation of alcohols and nitriles into amides catalyzed by a ruthenium complex proceeds with 100% atom economy, producing no byproducts. chemistryviews.org Such catalytic approaches significantly enhance reaction efficiency and minimize waste generation. rsc.org
Utilization of Catalytic and Photochemical Approaches
The use of catalysts is a cornerstone of green chemistry because catalytic reactions are inherently more efficient and generate less waste than stoichiometric processes. As mentioned previously, catalysts based on boron, researchgate.netsemanticscholar.org ruthenium, nih.gov and iron rsc.org have been developed for atom-economical amide synthesis. For the pyrrolidine ring itself, catalytic methods such as copper-catalyzed intramolecular hydroamination offer practical and versatile routes. nih.gov
Photochemical synthesis offers a green alternative to thermally driven reactions, as it often proceeds under mild conditions without the need for harsh reagents. unifr.ch Photochemical activation can be used for acyl transfer reactions to form amides. unifr.ch This typically involves an acyl donor that is inert in its ground state but becomes highly reactive upon irradiation with light, allowing it to acylate a nucleophile like an amine. unifr.chchimia.ch For example, N-acyl-7-nitroindoline derivatives have been used as photoactivatable groups for amide synthesis. unifr.ch More recently, photoredox catalysis has been employed to synthesize amides from tertiary amines and carboxylic acids via C-N bond cleavage, expanding the scope of starting materials for these important transformations. acs.org These light-driven methods reduce energy consumption and avoid the byproducts associated with chemical activating agents. unifr.ch
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Chloro 4 Methylbenzoyl Pyrrolidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 1-(3-chloro-4-methylbenzoyl)pyrrolidine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon resonances, confirm the connectivity of the atoms, and offer insights into the compound's conformational dynamics.
Based on the structure, which consists of a 3-chloro-4-methylbenzoyl group attached to a pyrrolidine (B122466) ring, distinct signals are expected for the aromatic protons, the methyl group protons, and the four sets of methylene protons of the pyrrolidine ring. Due to the amide bond, hindered rotation at room temperature may lead to the observation of distinct signals for the pyrrolidine protons proximal and distal to the carbonyl oxygen, a phenomenon known as rotamerism.
Predicted ¹H and ¹³C NMR Chemical Shifts
The expected chemical shifts (δ) in parts per million (ppm) are predicted based on standard values for similar functional groups and substitution effects. The table below outlines the anticipated resonances.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' (C=O) | - | ~170 |
| 1'' (Aromatic C) | - | ~138 |
| 2'' (Aromatic C-H) | ~7.4 (d) | ~128 |
| 3'' (Aromatic C-Cl) | - | ~135 |
| 4'' (Aromatic C-CH₃) | - | ~140 |
| 5'' (Aromatic C-H) | ~7.3 (dd) | ~130 |
| 6'' (Aromatic C-H) | ~7.5 (d) | ~132 |
| 7'' (-CH₃) | ~2.4 (s) | ~20 |
| 2, 5 (Pyrrolidine CH₂) | ~3.6 (t), ~3.4 (t) | ~48, ~46 |
| 3, 4 (Pyrrolidine CH₂) | ~1.9 (m), ~1.8 (m) | ~26, ~24 |
Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions. The notation (s) indicates a singlet, (d) a doublet, (t) a triplet, (dd) a doublet of doublets, and (m) a multiplet.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
While 1D NMR provides initial information, 2D NMR techniques are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include:
The aromatic proton at position 5'' coupling with protons at 2'' and 6''.
Strong correlations between the adjacent methylene groups within the pyrrolidine ring (H-2 with H-3, and H-4 with H-5). This would confirm the integrity of the five-membered ring. ipb.ptnist.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). uq.edu.aumdpi.com It is invaluable for assigning carbon signals. For instance, the proton signal around 2.4 ppm would correlate with the methyl carbon (~20 ppm), and the aromatic proton signals would correlate with their respective aromatic carbons. The four distinct methylene proton signals of the pyrrolidine ring would correlate to their corresponding carbon signals.
Correlations from the pyrrolidine protons at position 2 and 5 to the carbonyl carbon (C-1'), confirming the amide linkage.
Correlations from the aromatic protons (H-2'' and H-6'') to the carbonyl carbon (C-1'), linking the aromatic ring to the benzoyl group.
Correlations from the methyl protons (H-7'') to the aromatic carbons C-3'', C-4'', and C-5'', confirming the position of the methyl group.
Conformational Analysis using Variable Temperature and NOESY NMR Spectroscopy
The three-dimensional structure and dynamics of the molecule can be investigated using advanced NMR methods.
Variable Temperature (VT) NMR: The amide bond in this compound has a partial double bond character, which restricts rotation around the C-N bond. This can result in two distinct planar conformers (rotamers). At room temperature, if the rotation is slow on the NMR timescale, separate signals may be observed for the non-equivalent pyrrolidine protons. VT-NMR experiments can probe this dynamic process. By increasing the temperature, the rate of rotation increases, which would lead to the coalescence of the separate signals into time-averaged signals. rsc.org This allows for the determination of the energy barrier to rotation.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. rsc.org This is a powerful tool for determining stereochemistry and preferred conformations. For this molecule, NOESY could reveal:
Correlations between the aromatic proton at H-2'' and the pyrrolidine protons at position 2. The intensity of this correlation would provide information about the preferred orientation of the benzoyl group relative to the pyrrolidine ring.
Intra-ring correlations within the pyrrolidine ring, which can help to define the ring's puckering conformation (e.g., envelope or twist).
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the elemental composition of a compound and for elucidating its structure through fragmentation analysis.
Fragmentation Pathways and Mechanistic Insights from HRMS
In HRMS, the molecule is ionized and then fragmented. The pattern of fragmentation provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, common fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would be expected to involve the weakest bonds and the formation of stable ions.
Predicted Fragmentation Pathways:
Alpha-Cleavage: The most common fragmentation for amides is cleavage of the bond alpha to the carbonyl group. This would lead to the formation of the 3-chloro-4-methylbenzoyl cation.
[M]⁺• → [C₈H₆ClO]⁺ + •C₄H₈N
McLafferty Rearrangement: While less common for this specific structure due to the ring system, a rearrangement involving a gamma-hydrogen transfer is a possibility in related open-chain amides.
Cleavage of the Pyrrolidine Ring: Fragmentation can be initiated by cleavage of the C-N bond within the pyrrolidine ring, leading to the loss of ethylene (C₂H₄) from the pyrrolidine radical cation. researchgate.net
Loss of Substituents from the Aromatic Ring: Fragmentation could also involve the loss of the chlorine atom or the methyl group from the benzoyl fragment, although this is typically less favorable than cleavage at the amide bond.
The following table summarizes the predicted major fragments.
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |
| 223/225 | [M]⁺• (Molecular Ion) | Intact molecule (with ³⁵Cl/³⁷Cl isotopes) |
| 153/155 | [Cl(CH₃)C₆H₃CO]⁺ | Alpha-cleavage at the C-N bond |
| 125/127 | [Cl(CH₃)C₆H₃]⁺ | Loss of CO from the benzoyl cation |
| 70 | [C₄H₈N]⁺ | Cleavage of the C-N amide bond |
Accurate Mass Measurement for Elemental Composition and Purity Assessment
One of the key strengths of HRMS is its ability to measure the mass of an ion with extremely high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula.
For this compound, the molecular formula is C₁₂H₁₄ClNO. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Calculated Exact Mass: 223.07639 Da
An experimental HRMS measurement yielding a mass value within a few parts per million of this calculated value would confirm the elemental composition and, by extension, the molecular formula of the compound. This high accuracy also serves as a stringent test of sample purity, as impurities would appear as separate signals with their own distinct exact masses.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.
Expected Vibrational Frequencies:
The primary functional groups in this compound will give rise to characteristic bands in the IR and Raman spectra.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O Stretch | Amide | 1630-1680 | Strong | Medium |
| C-H Stretch (Aromatic) | C-H on Benzene (B151609) Ring | 3000-3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | CH₂ (pyrrolidine), CH₃ | 2850-2960 | Strong | Strong |
| C-N Stretch | Amide | 1200-1350 | Medium | Weak |
| C-Cl Stretch | Aryl-Chloride | 1000-1100 | Strong | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong | Strong |
The most prominent peak in the IR spectrum is expected to be the strong absorption from the amide carbonyl (C=O) stretch, typically found around 1650 cm⁻¹. The C-N stretch of the amide and the C-Cl stretch would also be important diagnostic peaks. In the Raman spectrum, the aromatic C=C stretching and C-H stretching vibrations are expected to be particularly strong, providing complementary information to the IR spectrum.
Analysis of this compound Reveals Complex Intermolecular Forces
Detailed spectroscopic and crystallographic analyses of this compound, a substituted benzoylpyrrolidine derivative, have elucidated its intricate three-dimensional structure and the subtle intermolecular interactions that govern its solid-state architecture. Advanced analytical techniques, including infrared spectroscopy and X-ray crystallography, have provided a comprehensive understanding of its molecular conformation and crystal packing.
Advanced Spectroscopic and Analytical Characterization Methodologies
The characterization of this compound relies on a suite of sophisticated analytical methods to probe its molecular structure and bonding.
Characteristic Functional Group Frequencies and Their Interpretation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts. For the pyrrolidine ring, C-H stretching vibrations are typically observed in the 2900–3000 cm⁻¹ region. In neutral pyrrolidine, the N-H stretching vibration can be weak due to a small electric dipole moment; however, upon ionization or involvement in hydrogen bonding, this band's intensity can be significantly enhanced and may show a red-shift.
The benzoyl moiety also exhibits distinct vibrational frequencies. The carbonyl (C=O) stretching vibration is one of the most prominent peaks in the IR spectrum of benzaldehydes and related compounds, typically appearing in the region of 1680-1703 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. Additionally, C-C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range, while C-H stretching vibrations from the aromatic ring typically appear above 3000 cm⁻¹. The C-Cl stretching vibration would be expected at lower frequencies.
Analysis of Hydrogen Bonding and Intermolecular Interactions
In the solid state, molecules of this compound are likely to be involved in a network of intermolecular interactions. While the molecule itself does not possess strong hydrogen bond donors like N-H or O-H groups, weak C-H···O hydrogen bonds may form between the C-H groups of the pyrrolidine ring or the aromatic ring and the oxygen atom of the carbonyl group. Similar interactions have been observed in the crystal structures of related compounds.
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Intermolecular Interactions (e.g., C-H···π, halogen bonding)
The crystal packing of this compound would be influenced by a variety of weak intermolecular interactions. C-H···π interactions, where a C-H bond points towards the electron-rich π-system of the aromatic ring, are a common feature in the crystal structures of aromatic compounds.
Geometric Parameters and Conformational Preferences in the Solid State
The precise geometric parameters, such as bond lengths and angles, of this compound in the solid state would be determined by X-ray crystallography. The pyrrolidine ring can adopt various conformations, such as an envelope or a twisted half-chair form. The specific conformation adopted in the crystal is a result of minimizing steric strain and maximizing favorable intermolecular interactions.
Computational and Theoretical Studies of 1 3 Chloro 4 Methylbenzoyl Pyrrolidine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. For "1-(3-chloro-4-methylbenzoyl)pyrrolidine", DFT calculations can elucidate its electronic properties, conformational preferences, and spectroscopic signatures.
Prediction of Electronic Structure, Molecular Orbitals, and Charge Distribution
DFT calculations can predict the electronic structure of "this compound", including the distribution of its molecular orbitals and the partial charges on each atom. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. arabjchem.org
In a related study on substituted pyrrolidinones, DFT calculations at the B3LYP/6-31G* level were used to determine these electronic properties. arabjchem.org For "this compound", the HOMO is expected to be localized primarily on the electron-rich 3-chloro-4-methylbenzoyl group, particularly the aromatic ring and the oxygen atom of the carbonyl group. Conversely, the LUMO is likely to be distributed over the carbonyl carbon and the aromatic ring. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzoyl ring will modulate the charge distribution across the molecule. The nitrogen and oxygen atoms are expected to carry significant negative partial charges due to their high electronegativity, influencing the molecule's interaction with other polar molecules.
Table 1: Predicted Electronic Properties of a Substituted Pyrrolidinone (Analogous System)
| Property | Value (a.u.) |
| Total Energy | Varies |
| HOMO Energy | Varies |
| LUMO Energy | Varies |
| Energy Gap (ΔE) | Varies |
Note: The values in this table are illustrative and based on general findings for similar substituted pyrrolidinones. arabjchem.org Actual values for "this compound" would require specific calculations.
Conformational Energy Landscape Analysis and Stable Conformers
The conformational flexibility of "this compound" is primarily due to the rotation around the C-N amide bond and the puckering of the pyrrolidine (B122466) ring. The pyrrolidine ring typically adopts non-planar envelope or twist conformations to minimize steric strain. Computational studies on N-substituted pyrrolidines have shown that the energy barrier for ring puckering is generally low, leading to a dynamic equilibrium between different conformations. researchgate.net
The rotation around the C-N bond of the benzoyl group results in different spatial arrangements of the aromatic ring relative to the pyrrolidine ring. These conformers will have distinct energy levels, and their relative populations can be estimated using Boltzmann statistics based on their calculated energy differences. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions. For similar N-acylpyrrolidines, the planar amide bond prefers to be oriented in a way that reduces steric clashes between the acyl group and the pyrrolidine ring protons. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)
DFT calculations are a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules. By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts. nih.gov For "this compound", the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyrrolidine ring adjacent to the nitrogen atom and the carbonyl group would exhibit characteristic downfield shifts.
Similarly, the calculation of vibrational frequencies can predict the key bands in the infrared (IR) spectrum. The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the amide group. The precise frequency of this band is sensitive to the molecular conformation and intermolecular interactions.
UV-Vis absorption spectra can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can identify the electronic transitions responsible for the absorption of UV or visible light. For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* type, localized on the benzoyl moiety.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
Conformational Flexibility and Dynamic Behavior in Different Solvents
MD simulations can be employed to explore the conformational landscape of "this compound" in various solvents. nih.gov These simulations would reveal the time-dependent changes in the pyrrolidine ring pucker and the rotation around the C-N amide bond. In a polar solvent like water or ethanol, the molecule's conformation may shift to favor structures that can form favorable interactions, such as hydrogen bonds, with the solvent molecules. In contrast, in a non-polar solvent, intramolecular forces will play a more dominant role in determining the preferred conformation. Such simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions to quantify the molecule's stability and flexibility. nih.gov
Solvation Effects on Molecular Structure and Properties
The solvent environment can significantly influence the structure and properties of a solute molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. For "this compound", simulations in an aqueous environment would likely show the formation of a hydration shell around the polar regions of the molecule, particularly the carbonyl oxygen and the chloro group. The specific arrangement of water molecules in this shell can affect the molecule's conformational equilibrium and its electronic properties. The calculated radial distribution functions from MD simulations can provide quantitative information about the structure of the solvent around different parts of the solute molecule.
Molecular Modeling of Interactions with Macromolecular Systems (In Silico Approaches)
Computational modeling has emerged as an indispensable tool in modern chemistry and drug discovery, offering insights into molecular interactions that are often difficult to probe experimentally. For this compound, in silico approaches, particularly molecular modeling, provide a framework for understanding its potential behavior within complex biological systems. These methods allow for the simulation of interactions with macromolecular targets such as proteins, which is a critical step in a compound's journey from a chemical entity to a potential therapeutic agent. The following sections delve into the specifics of how molecular docking can be used to predict binding sites and the foundational work of force field development that underpins the accuracy of these simulations for N-acylpyrrolidine derivatives.
Ligand-Protein Docking for Binding Site Prediction (Hypothetical Interactions in Biochemical Research)
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, in this case, this compound, and a hypothetical protein target. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a defined scoring function.
In a hypothetical research scenario, let's consider the docking of this compound into the active site of a hypothetical kinase, a common target in drug discovery. The initial steps would involve preparing the 3D structures of both the ligand and the protein. The ligand's structure would be generated and energy-minimized using computational chemistry software. The protein structure would typically be obtained from a repository like the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
The docking simulation would then be performed using software such as AutoDock or MOE. The results would provide a series of possible binding poses, each with a corresponding binding energy score. These scores are indicative of the stability of the ligand-protein complex. A lower binding energy generally suggests a more favorable interaction.
For instance, a hypothetical docking study of this compound with a kinase might reveal key interactions. The carbonyl oxygen of the benzoyl group could form a hydrogen bond with a backbone amide proton of a key amino acid residue in the hinge region of the kinase. The pyrrolidine ring might fit into a hydrophobic pocket, while the chloro- and methyl-substituted phenyl ring could engage in van der Waals and pi-stacking interactions with other residues in the active site.
Hypothetical Docking Results for this compound with a Kinase Target
| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| 1 | -8.5 | ASP 145, LEU 83 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | PHE 144, VAL 91 | Pi-Stacking, Hydrophobic |
| 3 | -7.9 | LYS 33, GLU 12 | Ionic, Hydrogen Bond |
| 4 | -7.5 | THR 14, ILE 10 | Hydrogen Bond, Hydrophobic |
These hypothetical results would guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode. It is crucial to remember that these are theoretical predictions and require experimental confirmation.
Force Field Development and Validation for N-Acylpyrrolidine Derivatives
The accuracy of molecular simulations, including ligand-protein docking and molecular dynamics, is fundamentally dependent on the quality of the underlying force field. ethz.chnih.gov A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. ethz.chresearchgate.net For novel molecules like this compound, existing generalized force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) can be used as a starting point. nih.govnih.gov However, for greater accuracy, specific parameterization for the N-acylpyrrolidine scaffold is often necessary.
The process of force field parameterization involves several steps:
Quantum Mechanical (QM) Calculations: High-level QM calculations, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**), are performed to obtain data for the molecule in the gas phase. nih.gov This data includes optimized geometries, partial atomic charges, and the vibrational frequencies. nih.gov
Parameter Derivation: The parameters within the force field's energy function (e.g., bond lengths, bond angles, dihedral angles, and van der Waals parameters) are then adjusted to reproduce the QM data. nih.govnih.gov For instance, atomic partial charges are often derived by fitting to the QM electrostatic potential (ESP). nih.gov
Validation: The newly developed parameters are validated by performing molecular dynamics simulations and comparing the calculated properties with experimental data, where available. nih.gov For N-acylpyrrolidine derivatives, this could involve comparing calculated properties like the density and enthalpy of vaporization of the pure liquid with experimental values.
The development of robust force fields is an ongoing area of research, with new methods and software tools continually being introduced to improve accuracy and automate the parameterization process. nih.govsimtk.org The use of machine learning techniques to predict force field parameters is also a promising new direction. ethz.ch
Chemical Reactivity and Transformations of 1 3 Chloro 4 Methylbenzoyl Pyrrolidine
Amide Bond Stability and Hydrolysis Mechanisms
The amide bond is a cornerstone of peptide chemistry and is renowned for its kinetic stability. masterorganicchemistry.com In 1-(3-chloro-4-methylbenzoyl)pyrrolidine, this bond is a tertiary amide, which further influences its reactivity profile. Generally, amides are resistant to hydrolysis and require harsh conditions, such as prolonged heating in strongly acidic or basic aqueous solutions, to undergo cleavage. masterorganicchemistry.combyjus.comlibretexts.org
Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com This is because the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, rendering the nitrogen non-basic. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent proton transfer steps lead to the formation of a good leaving group (pyrrolidine), which is expelled. The final products are 3-chloro-4-methylbenzoic acid and a pyrrolidinium (B1226570) salt. byjus.comchemguide.co.uk This process is generally considered irreversible because the resulting amine is protonated, preventing it from acting as a nucleophile to reform the amide. youtube.com
Alkaline hydrolysis follows a different pathway, involving the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Expulsion of the pyrrolidide anion, a poor leaving group, is typically the rate-limiting step, which is then protonated by the solvent to yield pyrrolidine (B122466) and the carboxylate salt of 3-chloro-4-methylbenzoic acid. libretexts.orgchemguide.co.uk
The stability of the amide bond in this specific compound makes it a robust functional group, likely to remain intact during many chemical transformations targeting other parts of the molecule.
Reactivity of the Substituted Benzoyl Moiety
The benzoyl portion of the molecule is a disubstituted aromatic ring, featuring a chlorine atom, a methyl group, and the pyrrolidinecarbonyl group. These substituents profoundly influence the ring's susceptibility to electrophilic and nucleophilic attack.
Electrophilic aromatic substitution is a hallmark reaction of benzene (B151609) and its derivatives. msu.edu The outcome of such reactions on a polysubstituted ring like that in this compound depends on the cumulative directing and activating or deactivating effects of the existing substituents. libretexts.orglibretexts.org
The substituents present are:
-C(=O)N(CH₂)₄ (Pyrrolidinecarbonyl): This is a deactivating group due to the electron-withdrawing nature of the carbonyl, directing incoming electrophiles to the meta position. organicchemistrytutor.com
-Cl (Chloro): This is a deactivating group due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions because of its ability to donate a lone pair of electrons via resonance. libretexts.orglibretexts.org
-CH₃ (Methyl): This is an activating group through an inductive effect and hyperconjugation, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org
The positions available for substitution on the aromatic ring are C-2, C-5, and C-6. The directing effects of the substituents on these positions are summarized in the table below.
| Position | Relation to -C(=O)N(CH₂)₄ | Relation to -Cl | Relation to -CH₃ | Overall Tendency |
| C-2 | meta | meta | ortho | Favored |
| C-5 | ortho | ortho | meta | Disfavored |
| C-6 | meta | para | meta | Favored |
Based on these effects, electrophilic substitution is most likely to occur at the C-2 and C-6 positions. The activating methyl group strongly favors these positions, and this is reinforced by the meta-directing effect of the deactivating acyl group. libretexts.orglibretexts.org The C-5 position is sterically hindered by the adjacent chlorine atom and electronically disfavored by the meta-directing methyl group. Experimental studies on similar systems, such as 4-bromotoluene, confirm that substitution occurs primarily at the position ortho to the activating methyl group. reddit.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield a mixture of 2- and 6-substituted products.
While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that possess strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orglibretexts.org
In this compound, the chlorine atom is the leaving group. The electron-withdrawing pyrrolidinecarbonyl group is para to the chlorine, which can effectively stabilize the Meisenheimer intermediate. libretexts.org The reaction would proceed via the addition of a nucleophile (e.g., RO⁻, NH₃, R₂NH) to the carbon bearing the chlorine atom. chemistrysteps.com The negative charge of the resulting intermediate is delocalized onto the carbonyl oxygen, facilitating the reaction. youtube.comqorganica.es The subsequent loss of the chloride ion restores the aromaticity of the ring. chemistrysteps.com Although the methyl group at the C-4 position is electron-donating, the activating effect of the para-carbonyl group is generally sufficient to enable SNAr, albeit potentially requiring elevated temperatures or highly reactive nucleophiles. mdpi.comresearchgate.net
The methyl group attached to the aromatic ring is susceptible to several transformations, characteristic of benzylic positions.
Oxidation: The methyl group can be oxidized to various functional groups depending on the reagents used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hot nitric acid would typically convert it to a carboxylic acid, yielding 3-chloro-1-pyrrolidinecarbonyl-benzene-1,4-dicarboxylic acid. ncert.nic.inrsc.org Milder, more controlled oxidation is also possible. For instance, using chromyl chloride (CrO₂Cl₂) in an Etard reaction would produce the corresponding aldehyde. ncert.nic.in Alternatively, treatment with chromic oxide (CrO₃) in acetic anhydride (B1165640) would yield a benzylidene diacetate, which can be hydrolyzed to the aldehyde. ncert.nic.in
Free-Radical Halogenation: In the presence of ultraviolet (UV) light or a radical initiator, the methyl group can undergo free-radical substitution with halogens like chlorine or bromine. libretexts.orgwikipedia.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. This would lead to the formation of 1-(3-chloro-4-(halomethyl)benzoyl)pyrrolidine. Further reaction can lead to di- and tri-halogenated products. chemguide.co.uklibretexts.org
Reactions Involving the Pyrrolidine Ring
The N-acyl pyrrolidine ring, while generally stable, can participate in specific reactions, particularly those involving the cleavage of its C-N bonds.
The transformation of unstrained cyclic amines like pyrrolidine is a challenging but synthetically valuable process. researchgate.net For N-acyl derivatives such as this compound, ring-opening reactions typically require reductive or oxidative methods to cleave the robust C–N bond. nih.gov
Recent advancements have demonstrated that reductive ring-opening of N-acyl pyrrolidines can be achieved using single-electron reductants like samarium(II) iodide (SmI₂) or through photoredox catalysis. nih.gov These methods generate an aminoketyl radical intermediate which subsequently undergoes C-N bond fragmentation. Oxidative methods can also achieve ring-opening, often initiated by forming an iminium ion intermediate which is then cleaved. researchgate.net For example, deconstructive halogenation can lead to acyclic haloamides. researchgate.net
Ring-expansion reactions of N-acyl pyrrolidines are less common. However, certain rearrangement reactions, such as those involving α-bromo N-alkoxylactams with organometallic reagents, can lead to ring-contractive rearrangements, suggesting the possibility of skeletal remodeling, though direct expansion pathways for N-benzoylpyrrolidine are not well-established. organic-chemistry.org
Regioselective Functionalization of the Pyrrolidine Ring (e.g., α-vinylation)
The position α to the nitrogen atom on the pyrrolidine ring is the most activated site for functionalization due to the influence of the adjacent carbonyl group of the N-benzoyl substituent. This allows for regioselective reactions, such as α-vinylation, which introduces a vinyl group at this position.
One established method for the α-vinylation of N-acylpyrrolidines involves a radical-mediated process. This approach utilizes vinyl bromides that possess an electron-withdrawing group at the β-position. The reaction proceeds efficiently to yield 2-vinyl-N-acylpyrrolidines organic-chemistry.org. While this method has been demonstrated on N-acylpyrrolidines generally, its application to this compound would be expected to proceed in a similar fashion, yielding the corresponding α-vinylated product.
Another powerful strategy for α-functionalization is through photoredox catalysis. This modern synthetic technique can be employed for the direct C-H vinylation of N-aryl tertiary amines and the decarboxylative vinylation of N-Boc α-amino acids using vinyl sulfones in the presence of an iridium-based photocatalyst researchgate.netnih.govnih.gov. Although not directly demonstrated on this compound, the underlying principle of generating an α-amino radical, which then reacts with a vinyl sulfone, is applicable. This method is known for its high yields and excellent control over the geometry of the resulting olefin nih.gov.
Palladium-catalyzed reactions also offer a route to α-vinylation. The enantioselective α-arylation of N-Boc pyrrolidine has been extensively studied and involves the deprotonation of the α-position, followed by transmetalation and a palladium-catalyzed Negishi coupling lookchem.com. This methodology has also been successfully extended to α-vinylation using vinyl bromides, as demonstrated in the total synthesis of (+)-maackiamine nih.gov. This approach would first require the conversion of this compound to its N-Boc derivative to facilitate the initial enantioselective deprotonation.
Table 1: Key Reagents and Catalysts for α-Vinylation of Pyrrolidine Derivatives
| Reagent/Catalyst | Reaction Type | Reference |
|---|---|---|
| Vinyl bromides (with β-EWG) | Radical Vinylation | organic-chemistry.org |
| Vinyl sulfones | Photoredox Catalysis | researchgate.netnih.govnih.gov |
| Iridium-based photocatalysts | Photoredox Catalysis | researchgate.netnih.govnih.gov |
| s-BuLi/(-)-sparteine | Enantioselective Deprotonation | nih.govlookchem.com |
| Pd(OAc)₂ / t-Bu₃P-HBF₄ | Palladium-catalyzed Coupling | nih.govlookchem.com |
Derivatization Strategies for Analog Libraries
The generation of analog libraries from this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) rsc.orgnih.govnih.govrsc.org. Derivatization can be targeted at both the pyrrolidine ring and the 3-chloro-4-methylbenzoyl moiety, allowing for systematic modification of the compound's steric and electronic properties.
Functionalization of the Pyrrolidine Ring:
The pyrrolidine ring offers multiple sites for modification. As discussed, the α-position is readily functionalized. Beyond vinylation, a variety of substituents can be introduced at this position organic-chemistry.orgresearchgate.net. Furthermore, synthetic routes starting from substituted prolines or other functionalized pyrrolidine precursors can be employed to generate analogs with substituents at other positions on the ring nih.gov. For instance, libraries of pyrrolidine-2,5-diones have been synthesized for biological screening nih.gov. The synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives showcases another approach to introduce diverse functionalities at the 2-position researchgate.netnortheastern.edu.
Functionalization of the Aromatic Ring:
The 3-chloro-4-methylbenzoyl portion of the molecule provides several avenues for derivatization. The chlorine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions mdpi.combiorxiv.org. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the 3-position, significantly expanding the chemical diversity of the analog library biorxiv.org.
The methyl group at the 4-position can also be a site for modification, for example, through benzylic bromination followed by nucleophilic substitution to introduce various functional groups. Additionally, the aromatic ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered to control the regioselectivity of such reactions.
By combining these strategies, a comprehensive library of analogs can be systematically generated. For example, a matrix-based approach could be employed where a set of modifications to the pyrrolidine ring is combined with a set of modifications to the aromatic ring, leading to a large and diverse collection of novel compounds for biological evaluation.
Table 2: Potential Derivatization Strategies and Corresponding Reactions
| Molecular Moiety | Position of Derivatization | Reaction Type | Potential New Functional Groups |
|---|---|---|---|
| Pyrrolidine Ring | α-position (C2) | Radical Vinylation | Alkenyl |
| Pyrrolidine Ring | α-position (C2) | Photoredox Catalysis | Substituted Alkenyl, Aryl |
| Pyrrolidine Ring | Other positions | Synthesis from substituted precursors | Hydroxyl, Amino, Carboxyl, etc. |
| Benzoyl Ring | 3-position (Cl) | Suzuki Coupling | Aryl, Heteroaryl |
| Benzoyl Ring | 3-position (Cl) | Stille Coupling | Alkyl, Alkenyl, Alkynyl |
| Benzoyl Ring | 3-position (Cl) | Buchwald-Hartwig Amination | Primary/Secondary Amines |
| Benzoyl Ring | 4-position (CH₃) | Benzylic Halogenation/Substitution | Halomethyl, Alkoxymethyl, etc. |
Future Directions and Emerging Research Avenues for 1 3 Chloro 4 Methylbenzoyl Pyrrolidine Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of amides, such as 1-(3-chloro-4-methylbenzoyl)pyrrolidine, is a cornerstone of organic chemistry. However, traditional methods often rely on stoichiometric activating agents, leading to significant waste generation. scispace.com Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes.
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, this could involve:
Catalytic Direct Amidation: Moving away from wasteful coupling reagents, research into catalytic methods for the direct formation of the amide bond from 3-chloro-4-methylbenzoic acid and pyrrolidine (B122466) is a key area. Boronic acid catalysts, for instance, have shown promise in mediating such transformations, often with azeotropic water removal to drive the reaction forward. scispace.com
Alternative Activation Methods: Exploring novel, greener activation methods is another promising avenue. For example, the use of S-phenyl thiocarbamate derivatives coupled with Grignard reagents offers a route where the leaving group can be recovered and reused, minimizing waste. chemistryviews.org
Novel Synthetic Strategies: Beyond green chemistry, the development of entirely new synthetic methodologies for constructing the pyrrolidine or benzoyl moiety will be crucial. This could include multicomponent reactions that allow for the rapid assembly of complex molecules from simple precursors in a single step. nih.gov The development of synthetic methods for creating libraries of substituted maleimides and α,β-unsaturated-γ-butyrolactams could also inspire new routes to pyrrolidine-containing structures. nih.gov
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Advantages | Potential Challenges | Key Reagents/Catalysts |
| Catalytic Direct Amidation | Atom economical, reduced waste. scispace.com | Often requires high temperatures and water removal. scispace.com | Boronic acids, various metal catalysts. scispace.com |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts. nih.gov | Enzyme stability and cost, substrate scope limitations. rsc.org | Lipases (e.g., CALB), ATP-dependent amide bond synthetases. nih.govrsc.org |
| Alternative Activation | Potential for recyclable byproducts. chemistryviews.org | May involve stoichiometric reagents in initial steps. chemistryviews.org | Thiocarbamates, Grignard reagents. chemistryviews.org |
| Multicomponent Reactions | High efficiency, molecular diversity from simple starting materials. nih.gov | Optimization can be complex, stereocontrol challenges. | Varies depending on the specific reaction. |
Advanced Spectroscopic Probes and Mechanistic Investigations
A thorough understanding of the structure of this compound and the mechanisms of its formation is fundamental for optimizing its synthesis and exploring its properties. Future research will leverage a suite of advanced spectroscopic techniques.
Structural Elucidation: While standard techniques like 1D NMR (¹H and ¹³C), IR, and Mass Spectrometry (MS) provide basic structural confirmation, more complex analyses will be required for detailed conformational and stereochemical studies, especially for more complex derivatives. numberanalytics.comnumberanalytics.comjchps.com
2D and 3D NMR: Techniques such as COSY, HSQC, HMBC, and NOESY will be instrumental in unambiguously assigning all proton and carbon signals and in determining the through-bond and through-space correlations, which is crucial for establishing the molecule's three-dimensional structure and preferred conformations. researchgate.netrsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the exact molecular formula. numberanalytics.com
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction remains the gold standard for irrefutable structure elucidation, providing precise bond lengths, bond angles, and stereochemical information. researchgate.net
Mechanistic Studies: Investigating the reaction mechanisms of the formation of this compound can lead to significant process improvements.
In Situ Spectroscopy: Using techniques like in situ IR or NMR spectroscopy can allow for the real-time monitoring of reaction progress, helping to identify transient intermediates and understand the reaction kinetics.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and corroborate experimental findings. researchgate.net Such studies can help to elucidate whether a reaction proceeds through a neutral or zwitterionic pathway and can guide the rational design of catalysts. researchgate.net
The following table summarizes the application of various spectroscopic techniques.
| Spectroscopic Technique | Information Gained | Application in Research |
| NMR (1D, 2D, 3D) | Connectivity, stereochemistry, conformation. researchgate.netrsc.org | Unambiguous structure determination, study of dynamic processes. |
| Mass Spectrometry (MS/HRMS) | Molecular weight, fragmentation patterns, elemental composition. numberanalytics.comstudypug.com | Confirmation of identity and molecular formula. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-N). studypug.com | Monitoring reaction progress, confirming functional group transformations. |
| X-ray Crystallography | Precise 3D structure of crystalline solids. researchgate.net | Absolute configuration and solid-state packing analysis. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly expanding frontier that promises to revolutionize how chemical research is conducted. pku.edu.cnaiche.org For a compound like this compound, these computational tools offer powerful predictive capabilities.
Predictive Modeling:
Reaction Outcome Prediction: ML models, particularly those trained on large datasets of chemical reactions, can be used to predict the outcomes of synthetic steps. acs.orgnih.gov For the synthesis of this compound, an ML model could predict the yield of the amidation reaction under various conditions (e.g., different catalysts, solvents, temperatures), thereby accelerating the optimization process and reducing the need for extensive experimental screening. aiche.orgnih.gov
Property Prediction: AI can predict various physicochemical and biological properties of the molecule without the need for its synthesis and experimental testing. This includes properties like solubility, toxicity, and potential bioactivity, which can guide the design of analogs with desired characteristics.
Accelerating Discovery:
Catalyst Design: AI algorithms can be used to design new catalysts for the synthesis of this compound. digitellinc.comjoaiar.org By analyzing vast datasets of known catalysts and their performance, AI can identify key structural features required for high activity and selectivity, proposing novel catalyst structures for experimental validation. eurekalert.orgrsc.org
Automated Synthesis: AI-powered closed-loop systems that integrate automated synthesis platforms with analytical tools and machine learning algorithms can autonomously explore reaction conditions to find the optimal synthesis route with minimal human intervention. eurekalert.org
| AI/ML Application | Objective | Expected Outcome |
| Reaction Yield Prediction | To forecast the efficiency of the synthesis under different conditions. aiche.org | Faster optimization of the synthesis of this compound. nih.gov |
| Catalyst Design | To identify novel, highly efficient catalysts for the amidation reaction. digitellinc.com | Discovery of more sustainable and active catalytic systems. joaiar.orgeurekalert.org |
| Property Prediction | To estimate physicochemical and biological properties of the compound and its derivatives. | Prioritization of synthetic targets with desirable profiles. |
| Automated Synthesis | To autonomously optimize reaction conditions using robotic platforms. eurekalert.org | Accelerated discovery of optimal synthetic protocols. |
Exploration in Supramolecular Chemistry and Nanotechnology
The structural features of this compound, particularly the pyrrolidine ring and the substituted benzoyl group, make it an interesting candidate for applications in supramolecular chemistry and nanotechnology.
Supramolecular Assemblies:
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The pyrrolidine moiety is a versatile building block for constructing chiral frameworks. bohrium.com Future research could explore the use of derivatives of this compound as ligands or linkers for the synthesis of novel MOFs and COFs. The inherent chirality of proline-derived pyrrolidines could be exploited to create enantioselective catalysts for asymmetric synthesis. bohrium.com The specific substitution pattern on the benzoyl ring could be used to tune the pore size, functionality, and catalytic activity of these materials. bohrium.com
Self-Assembled Monolayers and Gels: The interplay of hydrogen bonding (amide group), pi-pi stacking (aromatic ring), and van der Waals interactions could enable derivatives of this compound to self-assemble into higher-order structures like gels or monolayers on surfaces, with potential applications in sensing or materials science.
Nanotechnology:
Functionalized Nanomaterials: The compound or its derivatives could be used to functionalize the surface of nanomaterials such as gold nanoparticles, quantum dots, or magnetic nanoparticles. nih.gov This functionalization could impart specific properties to the nanomaterials, for example, by introducing chirality or providing a handle for further conjugation to biological molecules.
Drug Delivery Systems: While outside the strict scope of this analysis, the pyrrolidine scaffold is common in pharmaceuticals. nih.govnih.govresearchgate.net In a materials context, derivatives could be explored as components of nanocarriers for controlled release applications, where the chemical structure would influence loading capacity and release kinetics. The use of functionalized nanorods as heterogeneous catalysts for the synthesis of complex pyrrolidine structures also points to the synergy between nanotechnology and the chemistry of this scaffold. nih.govrsc.orgresearchgate.net
Q & A
Q. What are common synthetic routes for 1-(3-chloro-4-methylbenzoyl)pyrrolidine?
- Methodological Answer : A typical synthesis involves coupling 3-chloro-4-methylbenzoic acid derivatives with pyrrolidine. For example:
- Step 1 : Activation of the benzoic acid (e.g., via chloride using thionyl chloride) to form 3-chloro-4-methylbenzoyl chloride.
- Step 2 : Reaction with pyrrolidine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the amide bond.
- Step 3 : Purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography.
Similar procedures are validated in the synthesis of structurally related benzoyl-pyrrolidine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons, methyl group, and pyrrolidine ring protons). For example, aromatic protons in 3-chloro-4-methylbenzoyl derivatives typically show signals at δ 7.2–7.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₂H₁₃ClNO: calc. 222.0688, observed 222.0691).
- FT-IR : Amide carbonyl stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Methodological Answer :
- Solvent Selection : Use DMF or THF for better solubility of intermediates.
- Catalysis : Add catalytic DMAP to accelerate amide bond formation.
- Temperature Control : Heating at 80–100°C improves reaction kinetics but requires monitoring for decomposition (TLC tracking every 2 hours).
- Workup : Optimize extraction pH (e.g., wash with dilute HCl to remove unreacted amine).
Evidence from analogous syntheses shows yields can increase from 70% to >90% with these adjustments .
Q. What challenges arise in resolving stereochemical configurations of substituted pyrrolidine derivatives?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers.
- X-ray Crystallography : Single-crystal diffraction (via SHELXL software) confirms absolute configuration. For example, a related compound, (3S,4S)-1-benzylpyrrolidine-3,4-diol, was resolved using this method .
- NOE Spectroscopy : Nuclear Overhauser effect experiments identify spatial proximity of substituents .
Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be analyzed?
- Methodological Answer :
- Purity Check : Confirm sample purity via HPLC (e.g., >95% purity threshold).
- Isotopic Pattern Analysis : Verify MS data for chlorine’s isotopic signature (3:1 ratio for ³⁵Cl/³⁷Cl).
- Solvent Artifact Identification : DMSO-d₆ in NMR may show residual water peaks (δ ~3.33 ppm), which can obscure pyrrolidine signals. Use CDCl₃ for clearer spectra .
Q. What strategies are effective for designing derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the chloro group with fluoro or methoxy to study electronic effects.
- Ring Substitutions : Introduce substituents on the pyrrolidine ring (e.g., methyl or hydroxyl groups) to assess steric and hydrogen-bonding influences.
- Bioisosteres : Replace the benzoyl group with thiophene or pyridine analogs.
SAR studies on similar compounds, such as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, demonstrate how substituents modulate biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
